4-(2-furylmethyl)-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(Furan-2-ylmethyl)-5-(4-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-ylmethyl)-5-(4-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent alkylation reactions. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-ylmethyl)-5-(4-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce new functional groups to the aromatic ring.
Scientific Research Applications
4-(Furan-2-ylmethyl)-5-(4-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It is investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(Furan-2-ylmethyl)-5-(4-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The furan and methoxyphenyl groups may enhance the compound’s binding affinity and selectivity. The thiol group can form covalent bonds with target proteins, leading to their inactivation.
Comparison with Similar Compounds
Similar Compounds
- 4-(Furan-2-ylmethyl)-5-(4-chlorophenoxymethyl)-4H-1,2,4-triazole-3-thiol
- 4-(Furan-2-ylmethyl)-5-(4-nitrophenoxymethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(Furan-2-ylmethyl)-5-(4-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the furan ring and the triazole ring also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
CAS No. |
742094-75-3 |
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Molecular Formula |
C15H15N3O3S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-(furan-2-ylmethyl)-3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H15N3O3S/c1-19-11-4-6-12(7-5-11)21-10-14-16-17-15(22)18(14)9-13-3-2-8-20-13/h2-8H,9-10H2,1H3,(H,17,22) |
InChI Key |
JWEQEZQZUGSODU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NNC(=S)N2CC3=CC=CO3 |
solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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